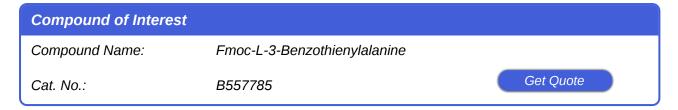


A Technical Guide to Fmoc-L-3-Benzothienylalanine: Properties, Synthesis, and Application

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid derivative that serves as a critical building block in peptide synthesis and drug discovery. Its unique benzothiophene side chain offers distinct structural and electronic properties, enabling the design of novel peptides with enhanced stability, hydrophobicity, and potential therapeutic activity. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and its application in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties

The incorporation of the benzothiophene moiety distinguishes this amino acid from its natural counterparts, providing a valuable tool for modifying peptide structure and function.[1] A summary of its key quantitative data is presented below.



Property	Value	Reference
IUPAC Name	(2S)-3-(1-benzothiophen-3- yl)-2-(9H-fluoren-9- ylmethoxycarbonylamino)prop anoic acid	[1]
CAS Number	177966-60-8	[1][2]
Molecular Formula	C26H21NO4S	[1][2]
Molecular Weight	443.5 g/mol	[1][2]
Appearance	White to off-white powder	[2]
Purity	≥ 99.5% (Chiral HPLC)	[2]
Optical Rotation	$[\alpha]^{20}D = -20 \pm 2^{\circ} \text{ (c=1 in MeOH)}$	[2]
Carboxylic Acid pKa	3.74 ± 0.10 (Predicted)	[1]
Boiling Point	690.8 ± 55.0°C (Predicted)	[1]
Flash Point	371.6 ± 31.5°C (Predicted)	[1]
Storage Conditions	0 - 8 °C, sealed and dry	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of **Fmoc-L-3-Benzothienylalanine** and its subsequent use in peptide synthesis are crucial for its effective application in research and development.

Enantioselective Synthesis of Fmoc-L-3-Benzothienylalanine

The enantiomerically pure form of **Fmoc-L-3-Benzothienylalanine** can be achieved through diastereoselective alkylation of a glycine equivalent. The following protocol is based on established methods for similar unnatural amino acids.[3]



- Alkylation: A chiral glycine equivalent, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is treated with a strong base (e.g., n-butyllithium) to form an anion. This anion then undergoes stereoselective alkylation by reacting with 3-chloromethyl-1-benzothiophene. This reaction establishes the correct stereochemistry at the α-carbon.
- Hydrolysis (Step 1): The resulting alkylated product is subjected to acidic hydrolysis to cleave the chiral auxiliary. A common condition for this step is treatment with 40% trifluoroacetic acid (TFA) in water at 0 °C.[3][4] This yields the methyl ester of L-3-Benzothienylalanine.
- Fmoc Protection: The α-amino group of the newly formed amino acid ester is then protected.
 This is achieved by reacting the compound with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.
- Hydrolysis (Step 2): The final step is the saponification of the methyl ester to yield the free carboxylic acid. This is typically accomplished by hydrolysis using an aqueous solution of lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran.[3][4]
- Purification: The final product, **Fmoc-L-3-Benzothienylalanine**, is purified using techniques such as column chromatography to ensure high purity suitable for peptide synthesis.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Benzothienylalanine is primarily used as a building block in Fmoc-based SPPS.[2] The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support.

- Resin Selection and Preparation:
 - Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
 - Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl 2-pyrrolidone (NMP), for at least one hour to ensure optimal reaction conditions.[6][7]
- Fmoc Deprotection:



- Remove the N-terminal Fmoc protecting group from the resin-bound peptide chain.
- Treat the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[7]
- Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvenepiperidine adduct.

· Amino Acid Coupling:

- Activate the carboxylic acid of Fmoc-L-3-Benzothienylalanine. This is typically done by dissolving the amino acid (usually 3-5 equivalents) with a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
- Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.
- Add the activated amino acid solution to the deprotected, resin-bound peptide.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction for completion using a qualitative method like the Kaiser test.

· Washing:

 After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

• Chain Elongation:

- Repeat the cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide sequence is fully assembled, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously.

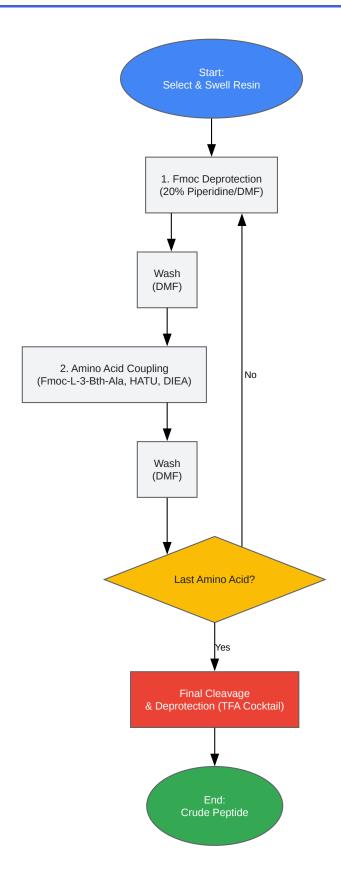


- Use a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
- Incubate the peptide-resin in the cleavage cocktail for 2-3 hours.[5]
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product, which can then be purified by HPLC.

Workflow and Pathway Visualizations

To better illustrate the experimental process, the following diagrams outline the key workflows.

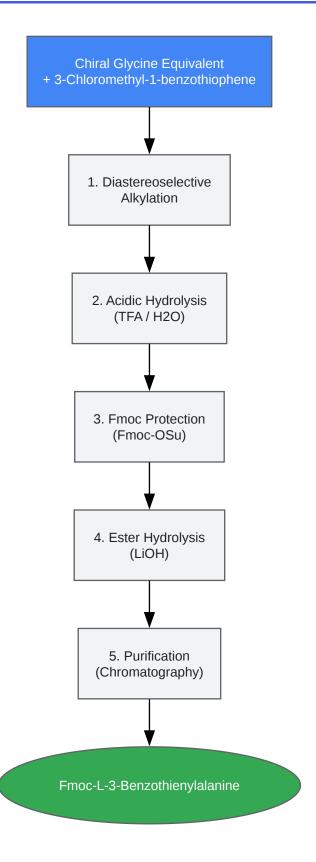




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Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).





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Caption: Key steps in the enantioselective synthesis of Fmoc-L-3-Benzothienylalanine.



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